molecular formula C24H20N6O3S B11404529 4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine

4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11404529
M. Wt: 472.5 g/mol
InChI Key: GIBVJJIUTYLSIK-UHFFFAOYSA-N
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Description

4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the triazole ring, and finally the coupling of these intermediates with a pyridine derivative. Common reagents used in these steps include hydrazine, thiosemicarbazide, and various aldehydes or ketones. Reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, and the use of catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the oxadiazole ring can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines. Substitution reactions can introduce a wide variety of functional groups onto the aromatic rings, depending on the electrophile or nucleophile used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine is unique due to its combination of multiple functional groups, which can confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H20N6O3S

Molecular Weight

472.5 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H20N6O3S/c1-31-18-8-9-20(32-2)19(14-18)22-26-21(33-29-22)15-34-24-28-27-23(16-10-12-25-13-11-16)30(24)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3

InChI Key

GIBVJJIUTYLSIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5

Origin of Product

United States

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